

Vupanorsen: A Technical Overview of an Antisense Oligonucleotide Therapy Targeting ANGPTL3

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Compound of Interest

Compound Name: Vupanorsen

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Abstract

Vupanorsen (formerly IONIS-ANGPTL3-LRx or AKCEA-ANGPTL3-LRx) is an investigational second-generation N-acetyl galactosamine (GalNAc3)-conjugated antisense oligonucleotide (ASO) designed to inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein in the liver.[1][2][3] ANGPTL3 is a key regulator of lipid metabolism, and its inhibition represents a promising therapeutic strategy for dyslipidemia. This technical guide provides an in-depth overview of **Vupanorsen**, including its mechanism of action, a summary of clinical trial data, and a description of the experimental protocols employed in its evaluation. While the clinical development of **Vupanorsen** was discontinued, the data generated from its study offer valuable insights into the therapeutic potential and challenges of targeting ANGPTL3.[4][5]

Introduction to Vupanorsen and its Target: ANGPTL3

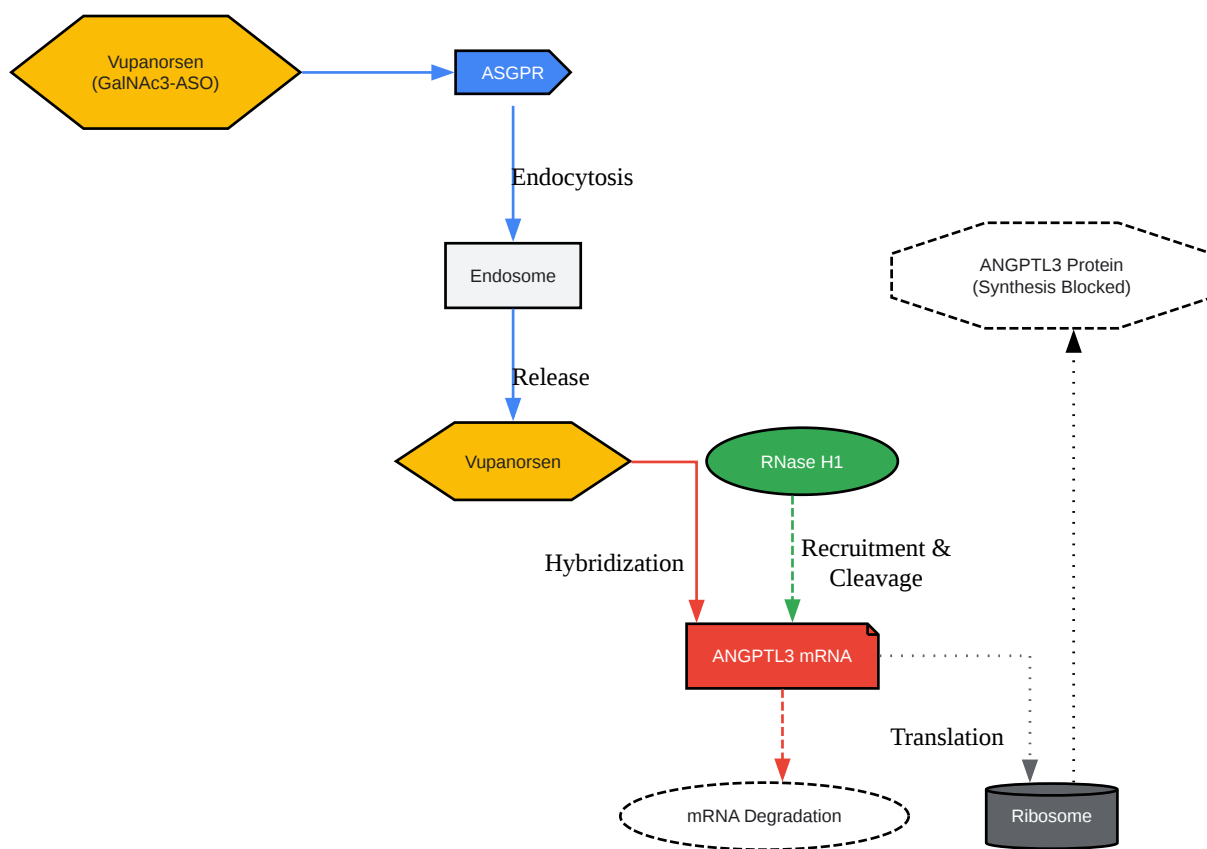
Angiopoietin-like 3 (ANGPTL3) is a protein primarily synthesized and secreted by the liver that plays a crucial role in regulating lipid metabolism.[6][7] Genetic studies have shown that individuals with loss-of-function mutations in the ANGPTL3 gene exhibit significantly lower plasma levels of triglycerides, low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), along with a reduced risk of coronary artery disease.[1][8] This

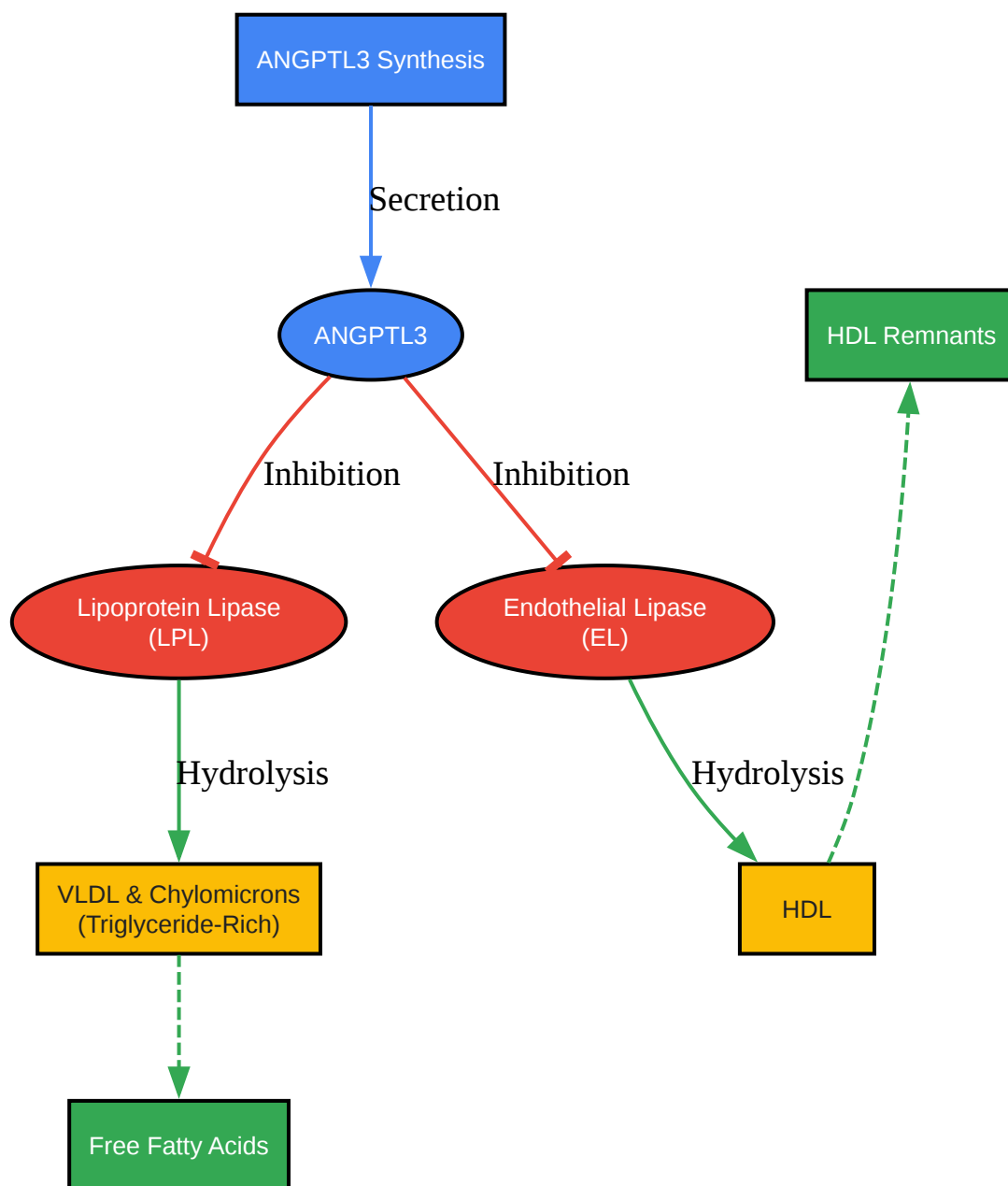
genetic validation established ANGPTL3 as a compelling therapeutic target for cardiovascular disease.[9]

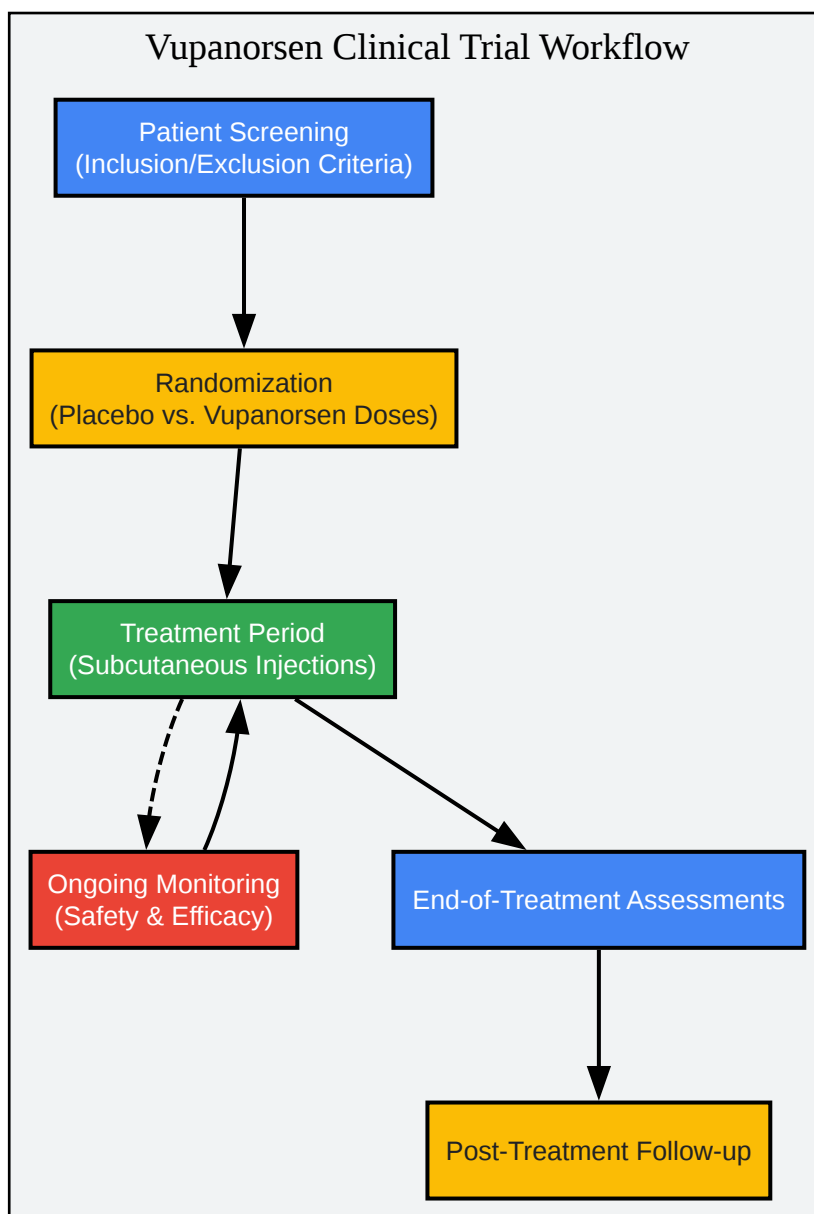
Vupanorsen is a synthetic, single-stranded, chemically modified DNA molecule designed to be complementary to the messenger RNA (mRNA) of the human ANGPTL3 gene.[10] Its design incorporates Ionis' advanced Ligand-Conjugated Antisense (LICA) technology platform.[11][12] The GalNAc3 ligand facilitates targeted delivery to hepatocytes, the primary site of ANGPTL3 production.[1]

Mechanism of Action

Vupanorsen's mechanism of action is based on the principles of antisense technology. Upon subcutaneous administration, the GalNAc3 ligand binds to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, leading to receptor-mediated endocytosis of the ASO.[10] Inside the cell, **Vupanorsen** binds to its target ANGPTL3 mRNA sequence through Watson-Crick base pairing. This binding event recruits the cellular enzyme RNase H1, which cleaves the ANGPTL3 mRNA, leading to its degradation and preventing the translation of the ANGPTL3 protein.[13][14] The reduction in ANGPTL3 protein levels leads to the disinhibition of lipoprotein lipase (LPL) and endothelial lipase (EL), resulting in increased hydrolysis of triglycerides in triglyceride-rich lipoproteins and phospholipids in HDL, respectively.[7][15]







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References

- 1. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Quantitation of serum angiopoietin-like proteins 3 and 4 in a Finnish population sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
- 10. Standardization of Apolipoprotein B, LDL-Cholesterol, and Non-HDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association Between Plasma Levels of ANGPTL3, 4, 8 and the Most Common Additional Cardiovascular Risk Factors in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRANSLATE-TIMI 70: Can Vupanorsen Reduce Non-HDL Cholesterol in Statin-Treated Patients? - American College of Cardiology [acc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Discordance Among ApoB, non-HDL-C, and Triglycerides for CV Prevention - American College of Cardiology [acc.org]
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